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Introduction

Spikenard, derived from the rhizomes of Nardostachys jatamansi, is a perennial herb native to
the Himalayas, traditionally valued in Ayurvedic and Unani medicine for its medicinal and
cosmetic properties.[1] Modern scientific inquiry has begun to validate its traditional uses,
particularly in dermatology. Spikenard extract is rich in bioactive compounds such as
jatamansic acid, nardal, and various sesquiterpenes, which are believed to contribute to its
therapeutic effects.[1] In the context of skin biology, Spikenard has demonstrated notable
antioxidant, anti-inflammatory, and wound-healing properties.[2][3] It is reported to stimulate
fibroblasts, enhancing the production of collagen and elastin, which are crucial for maintaining
skin elasticity and reducing wrinkles.[4] These characteristics make Spikenard extract a
compelling candidate for investigation in skin cell proliferation, regeneration, and the
development of novel dermatological and cosmetic applications.

Applications

The study of Spikenard extract's effects on skin cell proliferation has several key applications
in dermatological research and product development:
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» Wound Healing: By potentially modulating the activity of fibroblasts and keratinocytes,
Spikenard extract can be investigated for its efficacy in accelerating wound repair and
tissue regeneration.[2][3]

e Anti-Aging Formulations: Its ability to stimulate collagen and elastin synthesis in fibroblasts
makes it a valuable ingredient for cosmetic and therapeutic products aimed at reducing the
signs of skin aging.[4]

o Anti-Inflammatory Treatments: Spikenard extract has been shown to inhibit inflammatory
biomarkers in skin cells, suggesting its potential use in topical treatments for inflammatory
skin conditions.[2][3]

e Biocompatible Materials: The low cytotoxicity of Spikenard extract on keratinocytes
suggests its potential for incorporation into biocompatible nanomaterials for various
biomedical applications.[5][6]

Data Presentation

The following tables summarize the observed effects of Spikenard extract on human skin cells
from in vitro studies.

Table 1: Effects of Spikenard Essential Oil on Human Dermal Fibroblasts
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Extract
Cell Type . Observed Effects Reference
Concentration

Anti-proliferative
Activity: Strong and
0.0033% significant anti- [2][3]

proliferative effect

Human Dermal
Fibroblasts

observed.

Cytotoxicity: Showed
significant cytotoxic 3]
activity, though not

considered overt.

Inhibition of

Inflammatory

Biomarkers:

Significantly inhibited [3]
MCP-1, VCAM-1,

ICAM-1, IP-10, and I-

TAC.

Inhibition of Tissue-
Remodeling

Molecules:

Significantly inhibited [3]
Collagen | and I,

EGFR, PAI-1, TIMP-1,

and TIMP-2.

Inhibition of
Immunomodulatory
Molecules: [3]
Significantly inhibited
M-CSF

Table 2: Cytocompatibility of Spikenard-Containing Nanobiocomposites on Human
Keratinocytes
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Cell Line Material Observed Effects Reference

Low Cytotoxicity: The

) nano-biocomposites
] Spikenard herbal
Human Keratinocytes ) - possessed
immobilized polymer o [5][6]
(HaCaT) ) ) significantly low
nano-biocomposites o _
cytotoxicity against

HaCaT cells.

Cell Growth and
Proliferation:
Keratinocyte cells
grew well with uniform
distribution on the
nanobiocomposites,
indicating good cell

proliferation.

Experimental Protocols

The following are detailed protocols for key experiments involving the application of Spikenard
extract in skin cell proliferation studies. These are generalized protocols based on published
research and standard laboratory practices.

Protocol 1: Preparation of Spikenard Extract for Cell Culture

This protocol describes the preparation of a stock solution of Spikenard essential oil for use in
cell culture experiments.

Materials:

Spikenard (Nardostachys jatamansi) essential oil

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Pipettes and sterile tips
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Procedure:

Prepare a stock solution of Spikenard essential oil (e.g., 10% v/v) in DMSO.
» Vortex the stock solution thoroughly to ensure complete dissolution.
 Sterilize the stock solution by passing it through a 0.22 um syringe filter.

o Prepare working concentrations by diluting the stock solution in the appropriate cell culture
medium. For example, to achieve a final concentration of 0.0033% Spikenard EO, dilute the
stock solution accordingly.

o Always prepare a vehicle control using the same final concentration of DMSO as in the
treatment groups.

Protocol 2: Culture of Human Dermal Fibroblasts (HDFs)
This protocol outlines the standard procedure for culturing primary human dermal fibroblasts.

Materials:

Primary Human Dermal Fibroblasts

e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)

o Penicillin-Streptomycin solution (100x)

e Trypsin-EDTA (0.25%)

e Phosphate-Buffered Saline (PBS), sterile

e Cell culture flasks (T-75)

¢ Incubator (37°C, 5% CO2)

Procedure:
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e Prepare complete growth medium by supplementing DMEM with 10% FBS and 1%
Penicillin-Streptomycin.

e Thaw cryopreserved HDFs rapidly in a 37°C water bath.

o Transfer the cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
e Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

o Change the medium every 2-3 days.

* When cells reach 80-90% confluency, subculture them by first washing with PBS, then
adding 3 mL of Trypsin-EDTA and incubating for 3-5 minutes.

» Neutralize the trypsin with 6 mL of complete growth medium and centrifuge the cell
suspension.

e Resuspend the cell pellet in fresh medium and seed into new flasks or plates for
experiments.

Protocol 3: Culture of Human Keratinocytes (HaCaT)

This protocol describes the culture of the immortalized human keratinocyte cell line, HaCaT.
Materials:

e HaCaT cell line

e Dulbecco's Modified Eagle's Medium (DMEM)

e Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution (100x)

e Trypsin-EDTA (0.25%)

» Phosphate-Buffered Saline (PBS), sterile

e Cell culture flasks (T-75)
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e Incubator (37°C, 5% CO2)

Procedure:

o Prepare complete growth medium by supplementing DMEM with 10% FBS and 1%
Penicillin-Streptomycin.[2]

» Follow the same general procedure for thawing, culturing, and subculturing as described for
HDFs (Protocol 2).

o HaCaT cells are typically robust and proliferate rapidly. Monitor confluency closely to avoid
overgrowth.

Protocol 4: Cell Proliferation Assay (MTT-Based)

This protocol details the use of the MTT assay to assess the effect of Spikenard extract on the
proliferation of skin cells.

Materials:

e HDF or HaCaT cells

o 96-well cell culture plates

o Spikenard extract working solutions

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO

e Microplate reader

Procedure:

e Seed cells into a 96-well plate at a density of 5 x 103 to 1 x 10”4 cells per well in 100 pL of
complete growth medium.
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¢ Incubate for 24 hours to allow for cell attachment.

e Remove the medium and add 100 pL of fresh medium containing various concentrations of
Spikenard extract. Include a vehicle control (medium with DMSO) and a no-treatment
control.

 Incubate for the desired time period (e.g., 24, 48, or 72 hours).
e Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Remove the medium and add 100 pL of DMSO to each well to dissolve the formazan

crystals.
e Measure the absorbance at 570 nm using a microplate reader.
o Calculate cell viability as a percentage of the no-treatment control.
Protocol 5: Cytotoxicity Assay

This protocol is based on the methodology used to assess the cytotoxicity of Spikenard-
containing materials on HaCaT cells.[2]

Materials:

e HaCarT cells

o 24-well cell culture plates

» Spikenard extract working solutions

e Complete growth medium

e Trypan blue solution

e Hemocytometer or automated cell counter
Procedure:

e Seed 1 x 10”5 HaCarT cells per well in a 24-well plate and allow them to attach overnight.[2]
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o Treat the cells with various concentrations of Spikenard extract or the test material for 24
hours.[2]

 After incubation, collect the cells by trypsinization.

 Stain the cells with trypan blue and count the number of viable (unstained) and non-viable
(blue) cells using a hemocytometer.

o Calculate the percentage of viable cells for each treatment condition.
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Experimental workflow for studying Spikenard extract effects.
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Inhibitory effects of Spikenard on dermal fibroblasts.
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Anti-inflammatory action of a Spikenard compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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